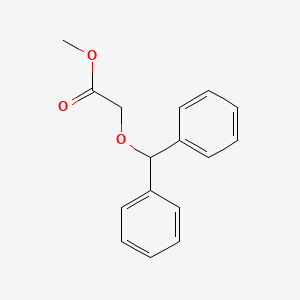
Acetic acid, 2-(diphenylmethoxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2-(diphenylmethoxy)-, methyl ester: is an organic compound with the molecular formula C16H16O3 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a diphenylmethoxy group, and the hydroxyl group is replaced by a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(diphenylmethoxy)-, methyl ester typically involves the esterification of acetic acid derivatives with diphenylmethanol. One common method is the reaction of diphenylmethanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetic acid, 2-(diphenylmethoxy)-, methyl ester can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of diphenylmethoxyacetic acid.
Reduction: Formation of diphenylmethoxymethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid, 2-(diphenylmethoxy)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, 2-(diphenylmethoxy)-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and diphenylmethanol, which may interact with various enzymes and receptors in biological systems. The diphenylmethoxy group can also participate in hydrophobic interactions with proteins and other biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 2-(3,5-dimethoxyphenyl)-, methyl ester: Similar structure but with methoxy groups on the phenyl ring.
Acetic acid, methoxy-, methyl ester: Contains a methoxy group instead of a diphenylmethoxy group.
Acetic acid, dimethoxy-, methyl ester: Contains two methoxy groups.
Uniqueness
Acetic acid, 2-(diphenylmethoxy)-, methyl ester is unique due to the presence of the diphenylmethoxy group, which imparts distinct chemical properties and potential biological activity. This structural feature differentiates it from other esters and makes it a valuable compound for various applications.
Properties
CAS No. |
41858-19-9 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
methyl 2-benzhydryloxyacetate |
InChI |
InChI=1S/C16H16O3/c1-18-15(17)12-19-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3 |
InChI Key |
LQPRNRFJJUSONA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















